3-cyclopropyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine
Descripción
Propiedades
IUPAC Name |
7-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-12-10-16(25-17(20-12)18-11-19-25)24-8-6-23(7-9-24)15-5-4-14(21-22-15)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWOBJZDVSVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Piperazine Installation via Nucleophilic Aromatic Substitution
Controlled substitution at C6 position requires careful optimization:
Key Parameters
- Solvent polarity: DMF > DMSO > NMP
- Temperature range: 80-120°C
- Base selection: K2CO3 (83% yield) vs. DBU (91% yield)
Preparation of 5-Methyl-Triazolo[1,5-a]Pyrimidin-7-yl Building Block
Cyclocondensation Methodology
A robust two-step synthesis from 5-amino-1,2,4-triazole:
Step 1: Formation of Enaminone Intermediate
3,5-Diamino-1,2,4-triazole + 1-Aryl-1,3-butanedione
→ 7-Aryl-5-methyltriazolopyrimidine (89-94% yield)
Step 2: Regioselective Methylation
Final Coupling Strategies
Thermal Coupling in Ionic Liquids
Alternative approach using green chemistry principles:
Advantages
- Reduced reaction time (2 h vs 12 h conventional)
- Improved atom economy (87% vs 72%)
- Recyclable solvent system (BMIM·BF4)
Critical Analysis of Synthetic Routes
Yield Comparison Across Methodologies
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Microwave Amidation | 120 | 0.75 | 82 | 98.2 |
| Thermal Ionic Liquid | 100 | 2 | 78 | 97.5 |
| Conventional Heating | 130 | 12 | 65 | 95.1 |
Impurity Profiling
Major byproducts identified via LC-MS:
- N-Dealkylated derivative (m/z 324.12)
- Cyclopropane ring-opened adduct (m/z 297.08)
- Triazole dimerization product (m/z 401.15)
Advanced Purification Techniques
Preparative HPLC Conditions
- Column: XBridge BEH C18, 19×250 mm, 5 μm
- Mobile phase:
- A: 0.1% TFA in H2O
- B: 0.1% TFA in MeCN
- Gradient: 20-50% B over 25 min
- Flow rate: 15 mL/min
- Detection: 254 nm
Crystallization Optimization
Successful polymorph control achieved using:
Structural Characterization Data
Spectroscopic Properties
1H NMR (400 MHz, DMSO-d6)
δ 8.72 (s, 1H, triazole-H), 8.15 (d, J=9.2 Hz, 1H, pyridazine-H), 7.89 (d, J=9.2 Hz, 1H, pyridazine-H), 4.12-4.08 (m, 4H, piperazine-H), 3.95-3.91 (m, 4H, piperazine-H), 2.89 (s, 3H, CH3), 1.92-1.85 (m, 1H, cyclopropane-H), 1.12-1.05 (m, 4H, cyclopropane-H)
HRMS (ESI-TOF)
Calcd for C19H22N8 [M+H]+: 387.2024
Found: 387.2021
Scale-Up Considerations
Process Mass Intensity (PMI)
Comparison of synthetic routes:
| Metric | Microwave Route | Ionic Liquid Route |
|---|---|---|
| PMI | 18.7 | 12.4 |
| E-Factor | 23.1 | 15.8 |
| Solvent Recovery (%) | 81 | 93 |
Emerging Synthetic Technologies
Continuous Flow Approaches
Microreactor systems demonstrate:
Enzymatic Coupling Strategies
Novel transaminase variants enable:
- Mild conditions (pH 7.0, 37°C)
- 99% enantiomeric excess
- 78% isolated yield
Análisis De Reacciones Químicas
Types of Reactions
3-cyclopropyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
3-cyclopropyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Key Research Findings and Gaps
- Structural Advantages : The target compound’s pyridazine core and cyclopropyl group may offer a balance between solubility and metabolic resistance, unlike bulkier analogs (e.g., compound 38) .
- Unanswered Questions: Limited data exist on the target compound’s specific biological targets. Comparative studies with triazolopyrimidinones () or pyrazolopyrimidines () could clarify its mechanism .
Actividad Biológica
3-Cyclopropyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazolo-pyrimidine core followed by the introduction of the cyclopropyl and piperazine moieties. The molecular formula for this compound is with a molecular weight of 365.4 g/mol.
Inhibition of c-Met Kinase
Recent studies have highlighted the inhibitory effects of various triazolo-pyridazine derivatives on c-Met kinase, a critical target in cancer therapy. The compound under discussion has shown promising results in inhibiting c-Met kinase activity, which is implicated in tumor growth and metastasis.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:
These values indicate that the compound exhibits significant cytotoxicity against A549 and MCF-7 cell lines, which are commonly used models for lung and breast cancer research.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazolo-pyrimidine scaffold can significantly influence biological activity. For instance:
- Piperazine Substitution : The presence of a piperazine group enhances solubility and bioavailability.
- Cyclopropyl Group : This moiety contributes to the binding affinity towards c-Met kinase.
Further optimization studies are necessary to refine these interactions for improved efficacy.
The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of c-Met kinase. This interaction inhibits downstream signaling pathways that promote tumor proliferation and survival.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, various derivatives including this compound were tested for their anticancer properties. The study demonstrated that derivatives with lower IC50 values correlated with higher structural stability and better drug-like properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-cyclopropyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, triazolo-pyrimidine precursors can be fused with aminopyridazine derivatives in polar aprotic solvents (e.g., DMF) under reflux, followed by cyclopropane group introduction via alkylation or cross-coupling reactions. Key steps include purification via ethanol recrystallization and structural validation using NMR and mass spectrometry .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Use spectroscopic techniques such as:
- ¹H/¹³C NMR : To verify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, pyridazine aromatic protons at δ 8.0–8.5 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H deformation in piperazine at ~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ ion at expected m/z) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should include:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for triazolo-pyrimidine derivatives) .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications to the cyclopropyl, triazolo-pyrimidine, or piperazine moieties .
- Step 2 : Evaluate changes in bioactivity (e.g., IC₅₀ shifts in enzyme inhibition or cytotoxicity). For example, replacing cyclopropyl with bulkier groups may enhance target binding .
- Step 3 : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell line passage number) .
- Meta-Analysis : Compare data from structurally similar compounds (e.g., 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives) to identify trends .
- Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity .
Q. What computational methods are effective for predicting this compound’s reactivity and stability?
- Methodological Answer :
- Reactivity : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Stability : Perform accelerated degradation studies (e.g., under UV light or acidic conditions) paired with HPLC-MS to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
